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For Immediate Release

This guide provides a detailed comparison of the receptor cross-reactivity profile of Gastrazole
free acid (also known as JB95008), a potent and selective cholecystokinin 2 (CCK2) receptor

antagonist, with other selective CCK2 receptor antagonists, including Netazepide (formerly

YF476) and Z-360. This document is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of Gastrazole's off-target

interaction profile.

Gastrazole has been investigated for its therapeutic potential, notably in the context of

pancreatic cancer, where it is thought to inhibit gastrin-stimulated tumor growth.[1][2][3]

Understanding the selectivity of a drug candidate is paramount in predicting its potential for off-

target side effects. This guide summarizes available data on the binding affinities of these

compounds to their primary target and a range of other physiologically relevant receptors.

Executive Summary of Receptor Binding Profiles
The following table summarizes the binding affinities (Ki in nM) of Gastrazole and comparator

CCK2 receptor antagonists for the primary CCK2 receptor and the related CCK1 receptor. A

higher Ki value indicates weaker binding affinity.
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Compound
Primary
Target

Ki (nM)
Comparator
Receptor

Ki (nM)
Selectivity
(CCK1/CCK
2)

Gastrazole

(JB95008)

CCK2

Receptor

Potent and

Selective[1]

[2]

CCK1

Receptor
- -

Netazepide

(YF476)

CCK2

Receptor

0.068 (rat

brain)[4]

CCK1

Receptor (rat

pancreas)

>280 nM ~4100-fold[4]

0.19 (human,

cloned)[4]

Z-360
CCK2

Receptor

Novel and

Selective[5]

CCK1

Receptor
- -

Data for a full off-target receptor panel for Gastrazole and Z-360 were not available in the

public domain at the time of this publication. The selectivity of Netazepide is well-documented.

Signaling Pathways and Experimental Workflows
To understand the methodologies used to generate the binding data and to visualize the

relevant biological pathways, the following diagrams are provided.
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Caption: CCK2 Receptor Signaling Pathway.
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Caption: Radioligand Competition Binding Assay Workflow.

Detailed Experimental Protocols
The determination of receptor binding affinity and selectivity is primarily conducted through

radioligand binding assays. Potential safety-related off-target effects, such as interactions with
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the hERG channel and cytochrome P450 enzymes, are assessed using specific

electrophysiological and enzymatic assays, respectively.

Radioligand Competition Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its

ability to displace a radiolabeled ligand that is known to bind to that receptor.

1. Preparation of Receptor Membranes:

Cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human

CCK2 receptor) are cultured and harvested.

The cells are lysed, and the cell membranes are isolated by centrifugation.

The protein concentration of the membrane preparation is determined using a standard

protein assay (e.g., BCA assay).[6]

2. Binding Incubation:

In a multi-well plate, the receptor membranes are incubated in a buffer solution containing a

fixed concentration of a suitable radioligand (e.g., [125I]CCK-8 for the CCK2 receptor) and

varying concentrations of the unlabeled test compound (e.g., Gastrazole).[7]

The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to

reach binding equilibrium.[7]

3. Separation of Bound and Free Ligand:

The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell

harvester. The filter traps the receptor membranes with the bound radioligand, while the

unbound radioligand passes through.[8]

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

[8]

4. Quantification and Data Analysis:
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The radioactivity retained on the filters is measured using a scintillation counter.

The data are plotted as the percentage of specific binding versus the concentration of the

test compound.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant for the receptor.[9]

hERG Patch Clamp Assay
This electrophysiological assay assesses the potential of a compound to block the hERG

potassium channel, an important indicator of potential cardiotoxicity.

1. Cell Preparation:

A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

The cells are cultured and prepared for electrophysiological recording.[10]

2. Whole-Cell Patch Clamp Recording:

The whole-cell patch-clamp technique is used to measure the ionic currents flowing through

the hERG channels in a single cell.[11]

The cell is held at a specific membrane potential, and a voltage protocol is applied to elicit

hERG currents.[12]

3. Compound Application and Data Acquisition:

A baseline recording of the hERG current is established.

The test compound is then applied to the cell at various concentrations.

The effect of the compound on the hERG current is recorded.
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4. Data Analysis:

The percentage of inhibition of the hERG current is calculated for each concentration of the

test compound.

An IC50 value is determined by fitting the concentration-response data to a sigmoid function.

[10]

Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay determines the potential of a compound to inhibit the activity of major drug-

metabolizing enzymes of the cytochrome P450 family.

1. Enzyme and Substrate Preparation:

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) are used.[13]

A fluorescent probe substrate specific for each CYP isoform is prepared.[14]

2. Incubation:

The CYP enzyme, the fluorescent substrate, and the test compound at various

concentrations are incubated in a multi-well plate.[6]

The reaction is initiated by the addition of an NADPH-regenerating system.

3. Fluorescence Detection:

The enzymatic reaction results in a fluorescent product, and the increase in fluorescence is

monitored over time using a fluorescence plate reader.[15]

4. Data Analysis:

The rate of the reaction is determined from the change in fluorescence over time.

The percentage of inhibition of enzyme activity is calculated for each concentration of the

test compound.

The IC50 value is determined from the concentration-response curve.[13]
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Conclusion
The available data indicates that Gastrazole (JB95008) is a potent and selective CCK2

receptor antagonist.[1][2] Its selectivity profile, particularly in comparison to a broad panel of

other receptors, is a critical determinant of its therapeutic window. While direct comparative

data across a wide range of off-target receptors for Gastrazole and other CCK2 receptor

antagonists like Z-360 is not readily available in the public domain, Netazepide (YF476) has

been shown to have a high degree of selectivity for the CCK2 receptor over the CCK1 receptor.

[4] Further comprehensive profiling of Gastrazole against a standard panel of receptors, ion

channels, and enzymes is necessary for a complete risk-benefit assessment. The experimental

protocols outlined in this guide provide a framework for conducting such a comparative

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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